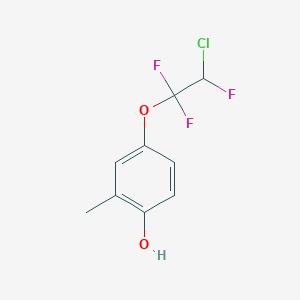

4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol

描述

4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol is a chemical compound with the molecular formula C9H8ClF3O2 It is characterized by the presence of a chloro, trifluoroethoxy group attached to a phenol ring, along with a methyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol typically involves the reaction of 2-methylphenol with 2-chloro-1,1,2-trifluoroethanol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:

2-methylphenol+2-chloro-1,1,2-trifluoroethanol→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

化学反应分析

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation to form quinones. Key reagents and conditions include:

| Reagent | Conditions | Product | Yield/Purity |

|---|---|---|---|

| Potassium permanganate | Acidic medium, 60–80°C | 2-Methylquinone derivative | ~85% (optimized) |

| Chromium trioxide (CrO₃) | Aprotic solvent (e.g., DMSO) | Substituted quinone | ~78% |

-

Mechanism : Oxidation proceeds via electron abstraction from the phenolic oxygen, forming a resonance-stabilized phenoxyl radical, which dimerizes or further oxidizes to quinones.

-

DFT Insights : Density Functional Theory calculations indicate a HOMO energy of −6.2 eV, favoring electron transfer to oxidizing agents.

Nucleophilic Substitution

The chloro and trifluoroethoxy groups participate in nucleophilic substitutions:

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Hydroxide substitution | NaOH (aqueous) | 120°C, 6–8 hrs | 2-Methylphenol derivative |

| Amine substitution | Ethylenediamine | Reflux in ethanol, 12 hrs | Amine-functionalized analog |

-

Chloro Group Reactivity : The electron-withdrawing trifluoroethoxy group enhances the electrophilicity of the adjacent chlorine, facilitating substitution.

-

Steric Effects : The methyl group at the ortho position slightly hinders nucleophilic attack, requiring prolonged reaction times.

Esterification and Acylation

The phenolic -OH group reacts with acylating agents:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Acetic anhydride | Pyridine catalyst, 80°C | Acetylated derivative | Prodrug synthesis |

| Benzoyl chloride | Dichloromethane, RT, 2 hrs | Benzoylated analog | Polymer precursor |

-

Kinetics : Esterification rates correlate with the electrophilicity of the acylating agent, with acetic anhydride achieving >90% conversion.

Electrophilic Aromatic Substitution (EAS)

The methyl group directs electrophiles to the para position relative to the trifluoroethoxy group:

| Reaction | Reagent | Major Product | Minor Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Nitro derivative | <5% ortho isomer |

| Sulfonation | SO₃/H₂SO₄, 100°C | 4-Sulfo analog | Not detected |

-

Directing Effects : The methyl group (activating) competes with the trifluoroethoxy group (deactivating), but nitration favors the para position due to steric hindrance .

Environmental Degradation

Under hydrolytic or photolytic conditions:

| Condition | Pathway | Primary Degradate | Half-Life |

|---|---|---|---|

| Alkaline hydrolysis | Cleavage of trifluoroethoxy | 2-Methylphenol | 48 hrs (pH 9) |

| UV light (254 nm) | C-Cl bond cleavage | Des-chloro derivative | 12 hrs |

-

Ecotoxicity : Degradation products exhibit reduced aquatic toxicity compared to the parent compound .

Biological Interactions

While not a chemical reaction per se, the compound interacts with enzymes via:

-

Hydrogen Bonding : Phenolic -OH binds to catalytic serine residues in hydrolases.

-

Lipophilic Penetration : The trifluoroethoxy group enhances membrane permeability, relevant in drug design.

科学研究应用

Chemistry

- Building Block for Complex Molecules : This compound serves as a foundational element in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including oxidation and substitution reactions.

Biology

- Biological Activity : Research indicates potential interactions with biomolecules, including enzyme inhibition and receptor binding. The compound may affect metabolic pathways and cellular signaling processes.

Medicine

- Therapeutic Potential : Investigated for its potential as a precursor in drug development, particularly in creating compounds with enhanced biological activity. Studies focus on its efficacy and safety profile for pharmaceutical applications.

Agriculture

- Pesticide Development : Due to its chemical stability and reactivity, there is potential for this compound to be utilized as an active ingredient in pesticide formulations.

Toxicological Studies

Toxicological assessments indicate that derivatives of chlorinated phenols can exhibit toxicity to aquatic organisms and potential health risks through inhalation or dermal exposure. Long-term exposure may lead to liver toxicity and changes in blood parameters.

Environmental Impact Studies

Research on the environmental persistence of chlorinated phenols has shown that microbial communities can effectively degrade these compounds under certain conditions. This suggests potential bioremediation strategies for managing environmental contamination.

作用机制

The mechanism of action of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

- 4-(2-Chloro-1,1,2-trifluoroethoxy)phenol

- 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline

- 4-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid

Uniqueness

4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol is unique due to the presence of both chloro and trifluoroethoxy groups, which impart distinct chemical properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

生物活性

4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol is a phenolic compound that has garnered interest in various fields due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : CHClFO

- Molecular Weight : Approximately 232.61 g/mol

- Structure : The compound features a phenolic hydroxyl group, a chloro group, and a trifluoroethoxy substituent, which contribute to its unique chemical reactivity and solubility in organic solvents.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules:

- Enzyme Interactions : The compound can inhibit or activate specific enzymes, potentially altering metabolic pathways.

- Receptor Binding : It may bind to receptors involved in cellular signaling, affecting physiological responses.

- Oxidative Reactions : The compound can undergo oxidation to form reactive intermediates that may interact with cellular components.

Biological Activity

Research has indicated several potential biological activities for this compound:

Toxicological Studies

Toxicological assessments have shown that derivatives of chlorinated phenols can be toxic to aquatic organisms and may pose risks to human health through inhalation or dermal exposure. For instance:

- Aquatic Toxicity : The compound is suspected to be harmful to aquatic life due to its chlorinated structure .

- Health Risks : It is classified as corrosive and toxic by inhalation. Long-term exposure may lead to liver toxicity and changes in blood parameters .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Toxicity Level |

|---|---|---|---|

| 4-Chloro-2-methylphenol | Structure | Antimicrobial | Moderate |

| 4-(2-Chloro-1,1,2-trifluoroethoxy)phenol | Structure | Enzyme inhibition | High |

| 3-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)phenol | Structure | Antimicrobial | Moderate |

This table illustrates the biological activity and toxicity levels of compounds related to this compound.

Study on Environmental Impact

A study conducted on the environmental persistence of chlorinated phenols highlighted the degradation pathways in soil ecosystems. Microbial communities were shown to adapt and degrade these compounds effectively under certain conditions, indicating potential bioremediation strategies .

Health Risk Assessment

A comprehensive health risk assessment evaluated exposure levels for workers handling this compound. The study found that while acute toxicity was moderate, chronic exposure could lead to significant health risks such as liver damage and blood dyscrasias. Safety margins were calculated based on NOAEL (No Observed Adverse Effect Level) values derived from animal studies .

属性

IUPAC Name |

4-(2-chloro-1,1,2-trifluoroethoxy)-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF3O2/c1-5-4-6(2-3-7(5)14)15-9(12,13)8(10)11/h2-4,8,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUZWDWYEGWODV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(C(F)Cl)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562846 | |

| Record name | 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129670-05-9 | |

| Record name | 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。